molecular formula C18H19NO B3849131 1'-(Furan-3-ylmethyl)spiro[indene-1,4'-piperidine]

1'-(Furan-3-ylmethyl)spiro[indene-1,4'-piperidine]

Cat. No.: B3849131
M. Wt: 265.3 g/mol
InChI Key: JLQSSAUWRPHKGP-UHFFFAOYSA-N
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Description

1’-(Furan-3-ylmethyl)spiro[indene-1,4’-piperidine] is a complex organic compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Furan-3-ylmethyl)spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common method includes the use of a spirocyclization reaction, where a furan derivative and an indene derivative are reacted under specific conditions to form the spirocyclic structure. The reaction often requires a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids as catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1’-(Furan-3-ylmethyl)spiro[indene-1,4’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may yield fully saturated spirocyclic compounds.

Scientific Research Applications

1’-(Furan-3-ylmethyl)spiro[indene-1,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(Furan-3-ylmethyl)spiro[indene-1,4’-piperidine] depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(Furan-3-ylmethyl)spiro[indene-1,4’-piperidine] is unique due to the combination of the furan moiety and the spirocyclic structure. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1'-(furan-3-ylmethyl)spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-2-4-17-16(3-1)5-7-18(17)8-10-19(11-9-18)13-15-6-12-20-14-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSSAUWRPHKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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